molecular formula C20H20BrN3OS2 B2942612 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine CAS No. 478261-63-1

6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine

Cat. No.: B2942612
CAS No.: 478261-63-1
M. Wt: 462.42
InChI Key: FFNIQIXSUIKVHL-UHFFFAOYSA-N
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Description

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine is a synthetic pyrimidine derivative supplied for research and development purposes. Pyrimidine-based compounds are a significant area of investigation in medicinal chemistry due to their broad biological activity. Recent scientific literature highlights the potential of related pyrimidine derivatives, particularly in neuroscience research. For instance, certain pyrimidine compounds have demonstrated promise in ameliorating cognitive dysfunction in model systems, showing activity in regulating estrogen receptor expression and reducing oxidative stress markers . The structural motifs present in this compound—including the bromophenyl and methoxybenzyl groups—are common in the development of small-molecule probes and therapeutic candidates, suggesting its potential utility for studying similar biochemical pathways . As a research chemical, it serves as a valuable building block or candidate for in vitro screening in various discovery programs, such as those targeting enzyme inhibition or receptor modulation. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS2/c1-22-19-11-16(13-26-18-9-5-15(21)6-10-18)23-20(24-19)27-12-14-3-7-17(25-2)8-4-14/h3-11H,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNIQIXSUIKVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Evidence) Key Substituents Molecular Formula Molecular Weight Functional Groups Notable Features
Target Compound 6-[(4-Bromophenyl)sulfanylmethyl], 2-[(4-methoxybenzyl)sulfanyl], N-methyl C₁₉H₁₈BrN₃O₂S₂ (calculated) ~480–500 (estimated) Sulfanyl, bromophenyl, methoxybenzyl, N-methylamine Combines bromophenyl (electron-withdrawing) and methoxybenzyl (electron-donating) groups for balanced electronic effects.
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine 6-(Phenylsulfonylmethyl), 2-(pyridin-2-yl), N-benzyl C₂₃H₂₀N₄O₂S 416.5 Sulfonyl, pyridinyl, benzyl Sulfonyl group increases polarity compared to sulfanyl; pyridinyl enhances metal coordination potential.
N-(4-Bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide 4-Bromophenyl, 2-(methyl-oxo-dihydropyrimidinyl)sulfanyl C₁₃H₁₂BrN₃O₂S 354.22 Sulfanyl, bromophenyl, oxo-dihydropyrimidine Smaller molecular weight; oxo-dihydropyrimidine may enhance hydrogen bonding.
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide 4-Bromophenyl, thiadiazolylsulfanylmethyl C₁₉H₁₇BrN₄O₂S₂ 477.4 Thiadiazole, sulfanyl, bromophenyl Thiadiazole introduces heterocyclic rigidity; higher molecular weight due to propionylamino group.
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Bromophenyl, 4-methoxy-2-nitrophenyl C₁₄H₁₁BrN₂O₄ 367.16 Bromophenyl, nitro, methoxy Nitro group enhances electron-withdrawing effects; crystallographic data available for structural comparison.

Key Structural Differences and Implications

Sulfanyl vs. Thiadiazole-containing sulfanyl groups (e.g., ) introduce aromatic heterocycles, which may enhance π-π stacking interactions in biological targets.

Aromatic Substituents :

  • The 4-methoxybenzyl group in the target compound contrasts with the pyridinyl group in . Methoxybenzyl provides electron-donating effects, whereas pyridinyl offers coordination sites for metal ions or hydrogen bonding.
  • Bromophenyl groups are common across all compounds (), suggesting a role in steric bulk or halogen bonding.

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~480–500) exceeds that of (354.22) but is comparable to (477.4). Higher molecular weight may reduce solubility, necessitating formulation adjustments for pharmacological use.

Crystallographic Data :

  • While the target compound lacks reported crystallographic data, analogs like and highlight the utility of SHELX software in structural determination .

Functional Group Analysis

  • Methoxy vs. Nitro Groups : Methoxy (electron-donating) in the target compound vs. nitro (electron-withdrawing) in could influence electronic distribution and reactivity in substitution reactions.

Q & A

Q. How can reaction kinetics and transition-state analogs inform the design of more efficient catalytic systems?

  • Methodological Answer : Stopped-flow UV-Vis spectroscopy monitors real-time reaction progress. Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡). Transition-state analogs (e.g., tetrahedral intermediates for SN2 reactions) guide catalyst design (e.g., thiourea organocatalysts) to lower energy barriers .

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